methyl 4-(6-(4-methoxyphenethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate
Description
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Properties
IUPAC Name |
methyl 4-[6-[2-(4-methoxyphenyl)ethyl]-2,5-dioxo-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-30-17-9-3-14(4-10-17)11-12-26-13-18-19(21(26)27)20(25-23(29)24-18)15-5-7-16(8-6-15)22(28)31-2/h3-10,20H,11-13H2,1-2H3,(H2,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDPUUMRYGIHAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(6-(4-methoxyphenethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate, identified by its CAS number 940786-21-0, is a complex organic compound with potential pharmacological applications. This article explores its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C23H23N3O5
- Molecular Weight : 421.4 g/mol
Pharmacological Properties
Research indicates that derivatives of pyrrolo[3,4-d]pyrimidine exhibit a broad spectrum of biological activities. These include:
- Antitumor Activity : Compounds within this class have shown significant cytotoxic effects against various cancer cell lines. For instance, studies on related pyrrolo[3,4-c]pyridine derivatives demonstrate their efficacy in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Activity : Pyrrolo[3,4-d]pyrimidine derivatives have been evaluated for their antimycobacterial properties. In vitro studies have shown that certain derivatives possess low MIC (Minimum Inhibitory Concentration) values against Mycobacterium tuberculosis, indicating strong potential as anti-tuberculosis agents .
- Neurotropic Activity : Neuropharmacological evaluations indicate that related compounds can influence motor activity in animal models. For example, a study highlighted the reduction in motor activity in mice after administration of similar pyrrolopyrimidine derivatives .
Antitumor Studies
A notable study by Kalai et al. focused on the synthesis of pyrrolo[3,4-c]pyridine derivatives. The research demonstrated that specific compounds exhibited moderate cytotoxicity against ovarian cancer cells while maintaining low toxicity towards non-cancerous cells. The study's findings suggest that structural modifications can enhance antitumor activity while minimizing adverse effects on healthy tissues .
Antimycobacterial Activity
In a comparative analysis of various pyrrolo derivatives against M. tuberculosis, it was found that esters exhibited superior activity with MIC values significantly lower than those of nitriles and amides. This highlights the importance of functional groups in modulating biological activity and suggests pathways for further development of effective antimycobacterial agents .
Data Table: Biological Activities of Related Compounds
Q & A
Q. Basic Characterization
- 1H NMR : Key diagnostic signals include δ 3.87 ppm (methoxy group) and δ 7.17–7.96 ppm (aromatic protons) .
- LC-MS : Confirm molecular weight (calcd. for C24H23N3O5: 433.16 g/mol) with m/z [M+H]+ peaks .
Advanced Methods :- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the hexahydro-pyrrolo-pyrimidine ring .
- X-ray crystallography : Determine spatial arrangement of the 4-methoxyphenethyl substituent for docking studies .
How can computational modeling enhance the study of this compound’s mechanism?
Q. Advanced Mechanistic Insights
- Molecular docking : Use AutoDock Vina to predict binding affinity for kinases or folate receptors, leveraging the benzoate moiety’s hydrogen-bonding potential .
- MD simulations : Assess stability of the pyrrolo-pyrimidine core in aqueous vs. lipid bilayer environments .
Validation : Cross-reference computational results with experimental IC50 values from enzyme inhibition assays .
What experimental designs are optimal for evaluating environmental or metabolic stability?
Advanced Environmental Fate
Adopt methodologies from long-term environmental studies (e.g., Project INCHEMBIOL):
- Biodegradation assays : Incubate with soil microbiota (pH 7.0, 25°C) and monitor via HPLC .
- Photodegradation : Expose to UV light (254 nm) and track degradation products with LC-MS/MS .
Key parameters : Measure half-life (t1/2) and identify metabolites (e.g., demethylated derivatives) .
How does structural modification of the pyrrolo-pyrimidine core influence bioactivity?
Advanced Structure-Activity Relationship (SAR)
Modifications at the 6-position (e.g., replacing 4-methoxyphenethyl with fluorophenyl groups) alter:
- Solubility : LogP increases by 0.5–1.0 units with hydrophobic substituents .
- Target affinity : Fluorine enhances kinase inhibition (e.g., EGFR IC50: 0.2 μM vs. 1.5 μM for methoxy) .
Experimental workflow :- Synthesize analogs via Suzuki-Miyaura coupling .
- Test in vitro against cancer cell lines (e.g., MCF-7, HeLa) .
What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Q. Advanced Process Chemistry
- Flow chemistry : Continuous synthesis reduces reaction time (2 hours vs. 12 hours batch) and improves yield (75% vs. 35%) .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .
Quality control : Implement in-line FTIR to monitor reaction progress and intermediates .
How can researchers validate the compound’s selectivity for therapeutic targets?
Q. Advanced Selectivity Profiling
- Kinase panel screening : Test against 50+ kinases (e.g., JAK2, mTOR) to identify off-target binding .
- CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in live cells by measuring protein thermal stability shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
